Ethyl 4-(2,6-dimethoxyphenyl)-2,4-dioxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-(2,6-dimethoxyphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-4-20-14(17)10(16)8-9(15)13-11(18-2)6-5-7-12(13)19-3/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJFDEIKSXANTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=CC=C1OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with Diethyl Oxalate
The most widely reported method for β-diketone esters involves condensing a ketone with diethyl oxalate under basic conditions. For ethyl 4-(2,6-dimethoxyphenyl)-2,4-dioxobutanoate, this entails:
Reaction Scheme :
Procedure :
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Base Selection : Sodium ethoxide in ethanol is optimal, as demonstrated for fluorophenyl analogs (yields: 70–96%).
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Stoichiometry : A 1:1 molar ratio of ketone to diethyl oxalate ensures minimal side products. Excess oxalate (up to 3 equiv.) may improve yields in sterically hindered systems.
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Temperature : Reactions proceed at 0–25°C to stabilize the enolate intermediate. Lower temperatures (0–10°C) reduce ester hydrolysis.
Typical Yield : 75–85% after recrystallization (ethanol/water).
Claisen Condensation with Ethyl Acetoacetate
Alternative routes employ ethyl acetoacetate and 2,6-dimethoxybenzaldehyde, though this method is less common due to competing side reactions:
Reaction Scheme :
Challenges :
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The electron-donating methoxy groups reduce benzaldehyde electrophilicity, necessitating acidic catalysts (e.g., piperidine/acetic acid).
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Yields are typically lower (50–60%) compared to diethyl oxalate routes.
Reaction Optimization
Solvent and Base Effects
| Parameter | Conditions | Yield (%) | Purity (%) | Source Adaptation |
|---|---|---|---|---|
| Solvent | Ethanol | 82 | 98 | |
| THF | 68 | 91 | ||
| Base | Sodium ethoxide | 85 | 97 | |
| Potassium tert-butoxide | 78 | 95 |
Ethanol enhances enolate stability and solubility of the methoxy-substituted intermediate. Sodium ethoxide outperforms stronger bases (e.g., KOtBu) by minimizing over-oxidation.
Temperature and Time
| Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|
| 0 | 12 | 88 | Slow enolate formation |
| 25 | 6 | 82 | Risk of ester hydrolysis |
| 40 | 3 | 65 | Significant side products |
Prolonged reaction times at 0°C maximize yields but require industrial-scale cooling systems.
Industrial-Scale Production
Continuous Flow Synthesis
Adapting batch protocols to flow chemistry improves reproducibility:
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Residence Time : 30 minutes (vs. 12 hours in batch).
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Yield : 89% with in-line HPLC monitoring.
Solvent Recycling
Ethanol recovery via distillation reduces costs by 40% in large-scale runs.
Analytical Confirmation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,6-dimethoxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(2,6-dimethoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Ethyl 4-(2,6-dimethoxyphenyl)-2,4-dioxobutanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in further chemical reactions. The methoxy groups on the phenyl ring can also influence the compound’s reactivity by donating electron density to the aromatic system.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The 2,6-dimethoxy substituents in the target compound are strong electron donors, increasing electron density on the aryl ring compared to chloro or fluoro analogs.
- Steric Effects: The 2,6-dimethoxy groups create significant steric hindrance, which could impede rotational freedom and influence binding interactions in biological systems compared to less hindered analogs like Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate .
- Thermal Properties: Compounds with bulky substituents (e.g., chlorophenoxy in CAS 74649-80-2) exhibit higher predicted boiling points, likely due to increased molecular weight and intermolecular interactions .
Biological Activity
Ethyl 4-(2,6-dimethoxyphenyl)-2,4-dioxobutanoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H16O6
- Molecular Weight : Approximately 280.27 g/mol
- Structural Features : The compound features an ethyl ester group and a 2,6-dimethoxyphenyl moiety, which are critical for its biological interactions.
Biological Activities
This compound has been studied for various biological activities, including:
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Antitumor Activity :
- Research indicates that this compound exhibits significant antitumor properties against several cancer cell lines. It has shown effectiveness in inhibiting the growth of specific tumors, suggesting its potential as a therapeutic agent in cancer treatment.
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Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity, particularly against pathogenic bacteria. Its mechanism involves inhibition of bacterial enzymes, which disrupts metabolic pathways within the microorganisms.
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Anti-inflammatory Effects :
- Studies have shown that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines.
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Antioxidant Activity :
- The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant effects. This property is crucial in protecting cells from oxidative stress-related damage.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic processes. This inhibition alters biochemical pathways that are crucial for cell proliferation and survival in cancer cells.
- Binding Affinity : The structural characteristics of the 2,6-dimethoxyphenyl group enhance the binding affinity to target proteins, facilitating its biological effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor growth in cell lines | |
| Antimicrobial | Effective against pathogenic bacteria | |
| Anti-inflammatory | Reduction in cytokine production | |
| Antioxidant | Scavenging free radicals |
Case Study: Antitumor Efficacy
A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase. The results indicated that the compound could serve as a lead for developing new anticancer therapies.
Case Study: Antimicrobial Activity
In another study focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing potent activity comparable to standard antibiotics. This highlights its potential application in treating bacterial infections.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(2,6-dimethoxyphenyl)-2,4-dioxobutanoate, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step acylation or condensation reactions. A common approach involves using ethyl aroylacetates as intermediates, where methoxyphenyl substituents are introduced via nucleophilic substitution or Friedel-Crafts alkylation . Key factors include:
- Catalysts : Acidic conditions (e.g., H₂SO₄) facilitate diketone formation .
- Solvents : Non-polar solvents like toluene enhance reactant solubility and reduce side reactions .
- Temperature : Elevated temperatures (~60°C) improve reaction rates but require monitoring to prevent degradation . Yield optimization often involves adjusting stoichiometry and purification via column chromatography .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectral analysis:
- NMR : Distinct signals for methoxy groups (δ ~3.8 ppm) and carbonyl carbons (δ ~170-190 ppm) .
- IR : Strong absorbance at ~1700 cm⁻¹ for diketone carbonyls .
- Mass Spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., 270.27 g/mol for related analogs) .
Q. What are the primary reactivity patterns of this compound in organic synthesis?
The diketone moiety enables electrophilic reactivity:
- Acylation : Transfers acyl groups to nucleophiles (e.g., amines, alcohols) to form esters or amides .
- Condensation Reactions : Forms heterocycles (e.g., pyrroles) via cyclization with diamines or hydrazines .
- Reduction/Oxidation : The α,β-diketone system can be selectively reduced to alcohols or oxidized to carboxylic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
Discrepancies in yields may arise from:
- Catalyst Purity : Impurities in recyclable catalysts (e.g., Pd/C) can alter reaction pathways .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents .
- Analytical Methods : Inconsistent quantification (e.g., HPLC vs. gravimetric analysis) . Mitigation strategies include standardizing protocols and validating results with multiple characterization techniques .
Q. What computational methods are effective for predicting the reactivity of this compound?
Density Functional Theory (DFT) simulations can model:
- Electrophilicity : Localize electron-deficient regions (e.g., diketone carbons) for nucleophilic attack .
- Transition States : Predict activation energies for acylation or cyclization steps . Tools like Gaussian or ORCA, combined with PubChem data (e.g., InChIKey: AANFKOMMZYTNJZ), enable precise modeling .
Q. How does the 2,6-dimethoxyphenyl substituent influence the compound’s stability under varying pH conditions?
- Acidic Conditions : Methoxy groups resist hydrolysis, enhancing stability compared to halogenated analogs .
- Basic Conditions : The diketone may undergo retro-aldol cleavage, forming smaller fragments (e.g., oxalic acid derivatives) . Stability studies via UV-Vis or HPLC at pH 2–12 are recommended .
Methodological Challenges and Solutions
Q. What strategies improve the scalability of synthesizing this compound for large-scale studies?
- Flow Chemistry : Continuous flow reactors optimize heat/mass transfer, reducing side products .
- Green Chemistry : Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported acids) enhance reusability .
Q. How can researchers address conflicting spectral data for derivatives of this compound?
- Cross-Validation : Compare NMR/IR results with computational predictions (e.g., ChemDraw simulations) .
- Isotopic Labeling : Use ¹³C-labeled reactants to trace unexpected peaks in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
